molecular formula C20H18N6O2 B2695971 N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoline-2-carboxamide CAS No. 1396861-76-9

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoline-2-carboxamide

Cat. No.: B2695971
CAS No.: 1396861-76-9
M. Wt: 374.404
InChI Key: BPDLFLHGWTZOBF-UHFFFAOYSA-N
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Description

N-(2-(4-methyl-5-oxo-3-(pyridin-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)quinoline-2-carboxamide is a useful research compound. Its molecular formula is C20H18N6O2 and its molecular weight is 374.404. The purity is usually 95%.
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Scientific Research Applications

Targeted Delivery Systems

  • Metal Ion Coordination for Targeted NO Delivery : Compounds similar in structure to the chemical have been synthesized with the capability to form coordinate bonds with metal ions such as Mn(II) and Fe(II). This feature, combined with additional coordinating bonds with nitric oxide (NO), suggests potential applications in targeted NO delivery systems to biological sites like tumors, with NO release triggered by irradiation with long-wavelength light (Yi-Qiu Yang et al., 2017).

Antimicrobial Applications

  • Antibacterial Activity and DNA-Gyrase Inhibition : Derivatives of quinoline carboxamides have demonstrated antibacterial activity and DNA-gyrase inhibition, highlighting a potential application in the development of new antibacterial agents. Quantitative structure-activity relationships (QSAR) studies have identified specific substituents that enhance activity, suggesting a methodical approach to optimizing such compounds for medical use (J. Domagala et al., 1988).

Anticancer Research

  • ATM Kinase Inhibition for Cancer Therapy : Novel series of quinoline carboxamides have been optimized as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase, a crucial enzyme in DNA damage response pathways. Such inhibitors offer a promising avenue for cancer therapy, particularly in enhancing the efficacy of DNA damage-inducing agents like irinotecan in cancer models (S. Degorce et al., 2016).

Molecular Interaction Studies

  • Serum Albumin Binding for Drug Delivery : Research involving triazole-coumarin and quinoline compounds has explored their interactions with serum albumins, essential for understanding drug distribution and efficacy. Such studies inform the development of drug delivery systems by elucidating how molecular modifications affect binding and distribution (Sandip Paul et al., 2019).

Synthesis of Heterocycles

  • Regioselective Synthesis of Heterocycles : Research has described efficient methods for the synthesis of quinoline-based triazole derivatives, highlighting the versatility of quinoline carboxamides in constructing complex heterocyclic structures. Such methodologies are vital for developing new compounds with potential therapeutic applications (Gaurav G. Ladani et al., 2015).

Properties

IUPAC Name

N-[2-(4-methyl-5-oxo-3-pyridin-2-yl-1,2,4-triazol-1-yl)ethyl]quinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O2/c1-25-18(16-8-4-5-11-21-16)24-26(20(25)28)13-12-22-19(27)17-10-9-14-6-2-3-7-15(14)23-17/h2-11H,12-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPDLFLHGWTZOBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN(C1=O)CCNC(=O)C2=NC3=CC=CC=C3C=C2)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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